molecular formula C20H21N5O2 B2685982 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380044-83-5

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2685982
CAS No.: 2380044-83-5
M. Wt: 363.421
InChI Key: YFZLMKLIAIEUCM-UHFFFAOYSA-N
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Description

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled with a benzoyl chloride derivative to form the intermediate compound.

    Final Coupling with Pyrimidine: The intermediate compound is then coupled with a pyrimidine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in aqueous medium, while electrophilic substitution can be carried out using halogenating agents like bromine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-3-yl)pyridine
  • 3-(1H-Pyrazol-1-yl)pyridine
  • 1-(3-Pyridyl)pyrazole

Uniqueness

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of three different heterocyclic rings (pyrimidine, piperidine, and pyrazole) in a single molecule. This structural complexity may confer unique biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19(17-6-1-7-18(13-17)25-12-4-10-23-25)24-11-2-5-16(14-24)15-27-20-21-8-3-9-22-20/h1,3-4,6-10,12-13,16H,2,5,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZLMKLIAIEUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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